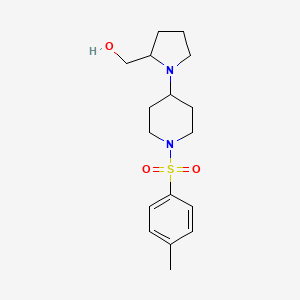

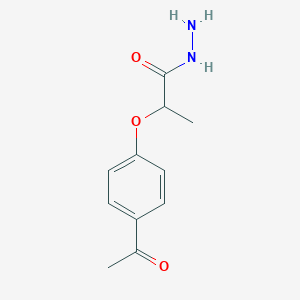

(4-Cyclopropylidenepiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-Cyclopropylidenepiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse pharmacological activities, including anticancer and antituberculosis properties as seen in related compounds .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves substitution reactions or condensation methods. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through a substitution reaction . Another derivative, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized by condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of (4-Cyclopropylidenepiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of piperidine derivatives. The piperidine ring often adopts a chair conformation, providing stability to the molecule . The geometry around sulfur atoms in sulfonyl groups is typically distorted tetrahedral . These structural features are likely to be present in the compound of interest.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including substitution and condensation, which are essential for the synthesis of these compounds . The reactivity of such compounds can be further understood by analyzing the molecular electrostatic potential map, which identifies reactive sites on the molecular surface .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using spectroscopic techniques and thermal analysis. For example, the thermal stability of a related compound was determined to be stable within the temperature range of 20-170°C . Spectroscopic techniques, such as elemental analysis and spectral studies, are used to characterize the synthesized compounds . These methods would be relevant for analyzing the physical and chemical properties of (4-Cyclopropylidenepiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone.

Relevant Case Studies

Case studies involving piperidine derivatives have shown significant biological activities. For instance, certain derivatives have demonstrated in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity . These findings suggest that (4-Cyclopropylidenepiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone may also possess similar pharmacological properties, warranting further investigation.

科学的研究の応用

Crystal Structure and Adduct Formation

Research led by Revathi et al. (2015) delves into the crystal structure of related compounds, highlighting the importance of intermolecular interactions in the formation of chains within the crystal. This structural insight is crucial for understanding the physical characteristics and potential applications of similar compounds (Revathi et al., 2015).

Antimicrobial Activity

A study by Mallesha and Mohana (2014) synthesized derivatives involving piperidin-4-yl methanone to evaluate their in vitro antimicrobial activities. This research underscores the potential therapeutic applications of such compounds in fighting bacterial and fungal infections (Mallesha & Mohana, 2014).

Synthesis Techniques

The synthesis of closely related compounds, as described by Zheng Rui (2010), showcases the methodology for preparing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This highlights the synthetic accessibility and the potential for further modification of such compounds for various applications (Zheng Rui, 2010).

Electrochemical Applications

Research into the stability of high-voltage ionic liquids involving substituted piperidinium cations indicates potential for electrochemical applications. This work by Savilov et al. (2016) contributes to the understanding of such compounds' suitability for use in energy storage and conversion devices (Savilov et al., 2016).

Antitubercular Activities

Investigations into the antitubercular activities of cyclopropyl methanols, as conducted by Bisht et al. (2010), demonstrate the biomedical relevance of compounds with structural similarities, emphasizing their potential in developing new therapeutic agents against tuberculosis (Bisht et al., 2010).

Safety And Hazards

特性

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-21(19,20)17-10-6-14(7-11-17)15(18)16-8-4-13(5-9-16)12-2-3-12/h14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDUIAPRCMCAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(=C3CC3)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclopropylidenepiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)

![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)

![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)